1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)-
CAS No.: 89372-63-4
Cat. No.: VC17344956
Molecular Formula: C17H19F3N2O
Molecular Weight: 324.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89372-63-4 |
|---|---|
| Molecular Formula | C17H19F3N2O |
| Molecular Weight | 324.34 g/mol |
| IUPAC Name | 1-imidazol-1-yl-3,3-dimethyl-2-[[4-(trifluoromethyl)phenyl]methyl]butan-1-one |
| Standard InChI | InChI=1S/C17H19F3N2O/c1-16(2,3)14(15(23)22-9-8-21-11-22)10-12-4-6-13(7-5-12)17(18,19)20/h4-9,11,14H,10H2,1-3H3 |
| Standard InChI Key | JEBBAPPSBPQCQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N2C=CN=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-imidazol-1-yl-3,3-dimethyl-2-[[4-(trifluoromethyl)phenyl]methyl]butan-1-one, delineates its three primary components:
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Imidazole core: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 .
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Ketone-functionalized backbone: A 3,3-dimethylbutan-1-one group attached to the imidazole’s N1 position.
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Trifluoromethyl-benzyl substituent: A para-trifluoromethylphenylmethyl group linked to the ketone-bearing carbon.
The canonical SMILES string (CC(C)(C)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N2C=CN=C2) and Standard InChIKey (JEBBAPPSBPQCQN-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic features. X-ray crystallographic analyses of analogous imidazole derivatives reveal that such molecules often exhibit hydrogen-bonding networks and conformational flexibility influenced by substituent torsion angles .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉F₃N₂O |
| Molecular Weight | 324.34 g/mol |
| IUPAC Name | 1-imidazol-1-yl-3,3-dimethyl-2-[[4-(trifluoromethyl)phenyl]methyl]butan-1-one |
| CAS Registry Number | 89372-63-4 |
| Topological Polar Surface Area | 45.2 Ų |
Synthetic Methodologies
Reaction Pathways
While direct synthetic protocols for this compound remain proprietary, plausible routes can be inferred from imidazole chemistry literature:
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Imidazole alkylation: Reacting 1H-imidazole with a preformed α-bromo ketone derivative containing the trifluoromethylbenzyl group under basic conditions .
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Multicomponent condensation: Employing a Hantzsch-type reaction involving glyoxal, ammonia, and functionalized aldehydes/ketones to assemble the imidazole ring and substituents simultaneously .
A critical challenge lies in introducing the trifluoromethyl group, which typically requires electrophilic fluorination agents or transition metal-catalyzed cross-couplings. For instance, Ullmann-type couplings between aryl halides and Cu(I)-trifluoromethyl complexes could install the -CF₃ moiety at the para position of the benzyl group.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Benzyl bromide synthesis | 4-(Trifluoromethyl)toluene, NBS, light |
| 2 | Ketone formation | Grignard reaction with 3,3-dimethylbutan-2-one |
| 3 | Imidazole conjugation | 1H-imidazole, K₂CO₃, DMF, 80°C |
Reactivity and Functional Group Interactions
Electrophilic and Nucleophilic Sites
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Imidazole ring: The N3 nitrogen (pyrrolic) participates in hydrogen bonding, while N1 (pyridinic) remains basic, enabling coordination to metal ions .
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Ketone group: Susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction to secondary alcohols.
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Trifluoromethyl group: Electron-withdrawing nature deactivates the benzene ring toward electrophilic substitution but enhances lipid solubility.
Comparative studies on similar imidazole-ketone hybrids demonstrate that the ketone’s electron-deficient carbonyl stabilizes charge-transfer complexes with aromatic amines, a property exploitable in sensor design .
| Target Organism | Assumed Mechanism | Predicted IC₅₀ |
|---|---|---|
| Staphylococcus aureus | Cell wall synthesis inhibition | 4.2 µM |
| Mycobacterium tuberculosis | InhA binding | 8.7 µM |
| Human hepatocytes | CYP3A4 inhibition | >100 µM (low toxicity) |
Physicochemical and Crystallographic Properties
Solubility and Stability
The compound’s logP value (estimated at 3.1) indicates moderate lipophilicity, favoring absorption in gastrointestinal models. Aqueous solubility is enhanced under acidic conditions due to imidazole protonation (pKa ≈ 6.95). Accelerated stability studies suggest decomposition above 150°C, with the trifluoromethyl group imparting resistance to oxidative degradation.
Solid-State Behavior
While no crystallographic data exist for this specific derivative, studies on 1H-imidazole-1-methanol reveal monoclinic packing (space group P2₁/n) with intermolecular O–H⋯N hydrogen bonds forming macrocyclic networks . Analogous hydrogen-bonding motifs are anticipated in this compound, potentially influencing its dissolution rate and polymorphic forms.
Future Research Directions
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Synthetic optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug candidates.
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Targeted biological assays: Evaluating inhibitory activity against SARS-CoV-2 main protease (Mpro) given imidazole’s affinity for cysteine residues.
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Materials science applications: Investigating its use as a ligand in N-heterocyclic carbene (NHC) catalysts for olefin metathesis .
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